Meglitinide - 54870-28-9

Meglitinide

Catalog Number: EVT-426185
CAS Number: 54870-28-9
Molecular Formula: C17H16ClNO4
Molecular Weight: 333.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Meglitinide is a benzamide belonging to the meglitinide class of antidiabetic agents with hypoglycemic activity. Meglitinide represents the basic structure of the meglitinide-type agents and is not used therapeutically.
Overview

Meglitinides are a class of oral hypoglycemic agents used primarily in the management of type 2 diabetes mellitus. These compounds function by stimulating insulin secretion from the pancreatic beta cells, thereby lowering blood glucose levels. The most well-known meglitinides include repaglinide and nateglinide, which are characterized by their rapid onset and short duration of action, making them particularly useful for controlling postprandial hyperglycemia.

Source and Classification

Meglitinides are classified as non-sulfonylurea insulin secretagogues. They are derived from the structure of sulfonylureas but possess distinct pharmacological properties. These agents are often prescribed for patients who have not achieved adequate glycemic control with diet and exercise alone or those who experience hypoglycemia with sulfonylureas.

Synthesis Analysis

Methods and Technical Details

The synthesis of meglitinides typically involves several key steps:

  1. Formation of the Core Structure: The initial step often includes the construction of a substituted benzoic acid derivative, which serves as the backbone for further modifications.
  2. Introduction of Functional Groups: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to enhance the bioactivity of the compound.
  3. Final Modifications: The final steps may involve cyclization or acylation processes to yield the desired meglitinide structure.

For example, repaglinide is synthesized through a multi-step process that includes the reaction of specific aromatic compounds with acylating agents, followed by cyclization reactions to form the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of meglitinides is characterized by a common framework that includes:

  • A benzoic acid moiety
  • An aliphatic side chain that varies between different meglitinides

For instance, repaglinide has a molecular formula of C27H36N2O4C_{27}H_{36}N_2O_4 with a molecular weight of 452.58 g/mol. The compound features a chiral center, contributing to its pharmacological activity.

Structural Data

  • Chemical Formula: C27H36N2O4C_{27}H_{36}N_2O_4
  • Molecular Weight: 452.58 g/mol
  • Chirality: One chiral center (S configuration)
Chemical Reactions Analysis

Reactions and Technical Details

Meglitinides primarily undergo metabolic transformations in the liver, where they are oxidized and conjugated to facilitate excretion. Key reactions include:

  1. Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated metabolites.
  2. Conjugation: Phase II reactions involving glucuronidation or sulfation, enhancing solubility for renal excretion.

These metabolic pathways are crucial for determining the pharmacokinetics and duration of action of meglitinides .

Mechanism of Action

Process and Data

Meglitinides exert their hypoglycemic effect by binding to the sulfonylurea receptor on pancreatic beta cells, similar to sulfonylureas. This binding triggers an influx of calcium ions into the cells, promoting insulin secretion in response to meals.

Key points include:

  • Rapid Action: Meglitinides act quickly due to their short half-life, making them effective for controlling postprandial glucose spikes.
  • Dosing Flexibility: Patients can take these medications just before meals, allowing for tailored glycemic control .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically solid at room temperature.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Meglitinides are generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: These compounds exhibit acidic properties due to their carboxylic acid groups, influencing their solubility and absorption characteristics.

Relevant data indicate that repaglinide has a pKa around 4.5, affecting its ionization at physiological pH .

Applications

Scientific Uses

Meglitinides are primarily utilized in clinical settings for managing type 2 diabetes mellitus. Their rapid action makes them suitable for:

  • Postprandial Blood Sugar Control: Effective in reducing spikes in blood glucose levels after meals.
  • Combination Therapy: Often used alongside other antidiabetic medications to achieve better glycemic control.

Research continues into optimizing meglitinide derivatives for enhanced efficacy and reduced side effects, particularly focusing on their role as selective aldose reductase inhibitors .

Introduction to Meglitinide in Diabetes Mellitus Research

Meglitinides represent a distinct class of insulin secretagogues that target postprandial hyperglycemia through rapid-onset, short-duration insulin release. Chemically characterized as benzoic acid derivatives, these compounds emerged as therapeutic alternatives to sulfonylureas by offering improved pharmacokinetic profiles for glucose-dependent insulin secretion. Their development addressed critical limitations of conventional insulin secretagogues, particularly the persistent insulin stimulation causing interprandial and nocturnal hypoglycemia. As type 2 diabetes mellitus (T2DM) pathophysiology became better understood, the importance of controlling postprandial glucose excursions gained recognition as an independent therapeutic target beyond overall glycemic control measured by HbA1c. Meglitinides fill this pharmacological niche through their unique mechanism of action on pancreatic β-cell ATP-sensitive potassium (KATP) channels, demonstrating glucose-dependent effects that align more closely with physiological insulin secretion patterns than older insulin secretagogues [2] [5].

Historical Development and Classification of Meglitinides

The meglitinide story begins with the structural engineering of the carboxamide moiety of the sulfonylurea glyburide (glibenclamide), identified as the active domain responsible for insulin secretion. Researchers at Novo Nordisk isolated this non-sulfonylurea component in the 1980s, designating it "meglitinide" (methyl ethyl glycine benzoyl benzoate). This discovery enabled the development of agents that preserved insulinotropic effects while mitigating sulfonylurea-related limitations [5] [8].

Chronological Development:

  • 1997: FDA approval of repaglinide (Prandin®), a benzoic acid derivative structurally derived from meglitinide. Its development marked the first clinically available meglitinide analogue [4] [5].
  • 2000: Introduction of nateglinide (Starlix®), a D-phenylalanine derivative with distinct binding kinetics to the sulfonylurea receptor (SUR1) [1] [3].
  • 2004: Japan's approval of mitiglinide (Glufast®), featuring a fused-ring structure that further optimized pharmacokinetics [4] [7].

Table 1: Structural and Pharmacokinetic Properties of Meglitinide Analogues

CompoundChemical ClassTime to Peak (min)Half-life (min)MetabolismRenal Excretion
RepaglinideBenzoic acid derivative30-6060-90Hepatic (CYP3A4/CYP2C8)<10% unchanged
NateglinideD-phenylalanine derivative40-6090-180Hepatic (CYP2C9 > CYP3A4)>80% metabolites
MitiglinideFused-ring structure15-3060-90HepaticMinimal unchanged

Molecular Mechanism and Classification:Meglitinides exert their insulinotropic effect through specific binding to the SUR1 subunit of β-cell KATP channels. Unlike sulfonylureas, which bind to the high-affinity sulfonylurea-binding site (SUR1-H) and induce prolonged channel closure, meglitinides interact with a distinct lower-affinity site (SUR1-L). This interaction exhibits rapid association-dissociation kinetics, resulting in transient channel closure and brief membrane depolarization [2] [8]. The consequent opening of voltage-dependent calcium channels triggers transient calcium influx and exocytosis of insulin granules—particularly those in the readily releasable pool. This mechanism explains two key clinical characteristics:

  • Glucose-dependency: Enhanced efficacy at elevated glucose concentrations (>90 mg/dL) due to metabolic amplification of calcium-triggered exocytosis
  • Postprandial specificity: Selective targeting of meal-stimulated insulin secretion with minimal basal insulin effect [1] [5]

Nateglinide exhibits additional unique properties through preferential inhibition of KATP channels in their open state, conferring stronger glucose dependency than repaglinide. This pharmacological distinction classifies meglitinides as "glinides"—rapid-acting insulin secretagogues differentiated from sulfonylureas by their binding kinetics and duration of action [2] [7].

Role in Modern Antidiabetic Pharmacotherapy

Glycemic Efficacy Profile:Clinical studies position meglitinides as effective HbA1c-lowering agents with particular efficacy in controlling postprandial glucose excursions. Cochrane meta-analyses of randomized controlled trials demonstrate:

  • Placebo-corrected HbA1c reductions: 0.5–2.1% for repaglinide, 0.2–0.6% for nateglinide [1]
  • Comparative efficacy: Repaglinide demonstrates similar HbA1c reduction to metformin (∆HbA1c: -0.12% to +0.17%) in head-to-head trials [1]
  • Postprandial glucose reduction: Repaglinide reduces postprandial glucose by 32–52% versus 14–27% for sulfonylureas in clamp studies [1] [8]

Table 2: Comparative Efficacy of Meglitinides in Modern Diabetes Management

Therapeutic ContextEfficacy DataClinical Significance
MonotherapyHbA1c ↓ 1.0–1.5% from baselineAlternative first-line when metformin contraindicated
Postprandial TargetingPPG reduction > FPG reductionAddresses "glucose triad" (FPG, PPG, HbA1c)
Combination with MetforminAdditive HbA1c reduction (1.8–2.5% total)Complementary mechanisms: insulin secretion + insulin sensitization
Advanced Chronic Kidney DiseaseHbA1c reduction comparable to other OADsHepatic metabolism minimizes renal dependence

Contemporary Therapeutic Niches:

  • Postprandial Hyperglycemia Specialization: Meglitinides demonstrate particular utility in patients with isolated postprandial hyperglycemia (PPG >200 mg/dL despite near-normal fasting glucose). Their rapid onset (30–60 minutes) aligns with carbohydrate absorption, reducing PPG excursions by 40–60 mg/dL more effectively than sulfonylureas or metformin [1] [8].
  • Renal Impairment Considerations: With primarily hepatic metabolism (CYP2C8/3A4 for repaglinide; CYP2C9/3A4 for nateglinide) and minimal renal excretion of active compounds, meglitinides offer advantages in mild-to-moderate chronic kidney disease (CKD Stages 1–3). However, caution is warranted in advanced CKD (eGFR <30 mL/min) due to altered drug disposition and potential hypoglycemia risk elevation [6].

  • Combination Therapy: Meglitinides demonstrate complementary mechanisms when combined with:

  • Metformin: Addressing both insulin secretion deficiency (meglitinide) and insulin resistance (metformin) with additive HbA1c reduction [1] [3]
  • Thiazolidinediones: Counteracting PPARγ-induced fluid retention through weight-neutral profile [3]
  • Basal Insulin: Providing prandial coverage without overlapping pharmacokinetics [7]
  • Special Populations: Emerging evidence supports meglitinide use in:
  • Permanent Neonatal Diabetes Mellitus (PNDM): Repaglinide successfully maintained glycemic control (HbA1c 3.6–6.4%) in KCNJ11-mutated PNDM without hypoglycemia or neurological complications during 9–10 year follow-up [10]
  • Elderly with Irregular Meals: Reduced hypoglycemia risk compared to long-acting secretagogues [1]

Positioning Among Insulin Secretagogues:In the modern antidiabetic arsenal, meglitinides occupy a specialized niche:

  • Advantages: Flexible dosing (missed-dose forgiveness), reduced non-prandial hypoglycemia, utility in renal impairment, and specific PPG targeting
  • Limitations: Multiple daily dosing (adherence challenges), weight gain potential (∼1–3 kg), and modest HbA1c reduction compared to newer agents [3] [7]

The emergence of incretin-based therapies (GLP-1 RAs, DPP-4 inhibitors) and SGLT2 inhibitors has altered the secretagogue landscape. However, meglitinides retain clinical relevance where newer agents are contraindicated, unaffordable, or poorly tolerated, particularly when PPG control remains suboptimal [7] [9].

Research Frontiers:Ongoing investigations focus on:

  • Beta-cell preservation: Theoretical advantage of pulsatile stimulation over continuous secretagogues
  • Cardiometabolic effects: Neutral cardiovascular safety profile observed in longitudinal studies
  • Fixed-dose combinations: Repaglinide/metformin formulations (PrandiMet®) demonstrating pharmacokinetic compatibility [3] [9]

Properties

CAS Number

54870-28-9

Product Name

Meglitinide

IUPAC Name

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22)

InChI Key

SWLAMJPTOQZTAE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O

Synonyms

4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid
HB 699
meglitinide

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.